1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-5-10-25-18-9-7-6-8-16(18)13-22-19-15(3)11-14(2)12-17(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBUEVOOOKJBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of 5,7-dimethylindoline-2,3-dione with 2-butoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced indoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxybenzyl group, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that indoline derivatives, including 1-(2-butoxybenzyl)-5,7-dimethylindoline-2,3-dione, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
Indoline derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's structure allows for interaction with microbial membranes, leading to disruption and cell death. A comparative analysis of various indoline derivatives revealed that those with alkyl substituents exhibited enhanced antibacterial activity .
3. Enzyme Inhibition
The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase activity, suggesting its potential as a therapeutic agent in cognitive disorders .
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for organic photovoltaic materials. Its ability to act as a donor material in bulk heterojunction solar cells has been explored. Studies show that incorporating this compound into photovoltaic devices can enhance light absorption and improve energy conversion efficiency .
2. Dyes and Pigments
Due to its vibrant color and stability, this indoline derivative has been investigated as a dye for textiles and plastics. Its application in dye-sensitized solar cells (DSSCs) has also been noted, where it contributes to improved light harvesting capabilities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Indoline-2,3-dione Derivatives
The compound is compared to three categories of analogs:
Alkyl-substituted indoline-2,3-diones (e.g., 1-(2-methylallyl)indoline-2,3-dione, 1-isobutylindoline-2,3-dione).
Amino acid-conjugated hybrids (e.g., (E)-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid derivatives).
Piperazine-2,3-dione derivatives (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-diones).
*ClogP values estimated based on analogous structures in .
Structure-Activity Relationships (SAR)
- Steric Effects : 5,7-Dimethyl groups may restrict rotational freedom, favoring target binding compared to unsubstituted indoline-2,3-diones .
- Bioactivity: Conjugation with aminobenzoic acid (as in 2b) improves antimicrobial activity due to additional hydrogen-bonding interactions, a feature absent in the target compound .
Pharmacological Potential
While direct data for this compound are lacking, its structural analogs demonstrate:
- Antimicrobial activity : Alkyl-substituted indoline-2,3-diones inhibit Gram-positive bacteria (e.g., S. aureus) at MICs of 8–64 µg/mL .
Biological Activity
1-(2-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings regarding its biological activity, including anticancer, neuroprotective, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound belongs to the indoline-2,3-dione family, characterized by a distinctive indole-like structure. Its chemical formula is CHNO, indicating the presence of functional groups that contribute to its biological properties.
1. Anticancer Activity
Research has shown that derivatives of indoline-2,3-dione exhibit significant anticancer properties. For instance, studies have indicated that certain analogs demonstrate potent cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | 6.75 ± 0.19 |
| This compound | HCC827 (lung cancer) | 6.26 ± 0.33 |
| This compound | NCI-H358 (lung cancer) | 6.48 ± 0.11 |
These findings suggest a promising potential for this compound in cancer therapy, particularly in targeting lung cancer cells .
2. Neuroprotective Effects
In addition to anticancer properties, the compound has been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies using PC12 cells demonstrated that compounds with similar structures could protect against HO-induced cell death:
- Neuroprotection Assay : The MTT assay was employed to assess cell viability post-treatment with the compound.
Results indicated that the compound significantly improved cell survival rates compared to untreated controls, suggesting its potential utility in neurodegenerative disease management .
3. Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation:
| Enzyme | Inhibition Type | IC (μM) |
|---|---|---|
| AChE | Competitive | 2.1 - 7.4 |
Molecular docking studies revealed that the compound interacts with both the catalytic and peripheral sites of AChE, enhancing its effectiveness as a potential therapeutic agent for Alzheimer's disease .
Case Study: Antitumor Activity Evaluation
A comprehensive study evaluated several derivatives of indoline-2,3-dione for their antitumor activity using both two-dimensional (2D) and three-dimensional (3D) cell culture models:
- Methodology : Compounds were tested on multiple human lung cancer cell lines using MTS cytotoxicity assays.
- Findings : Compounds demonstrated higher activity in 2D assays compared to 3D models, indicating a need for further structural optimization to enhance efficacy in more physiologically relevant environments .
Case Study: Neuroprotection in PC12 Cells
Another study focused on the neuroprotective effects of indoline derivatives:
Q & A
Q. What safety protocols are critical when handling this compound in vitro and in vivo?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
